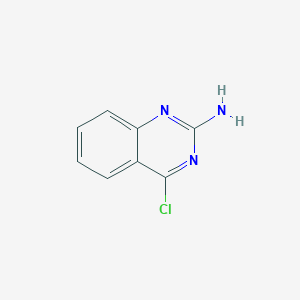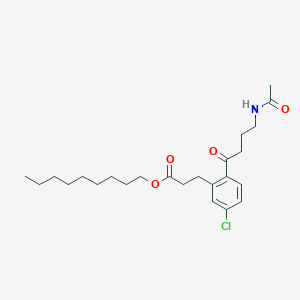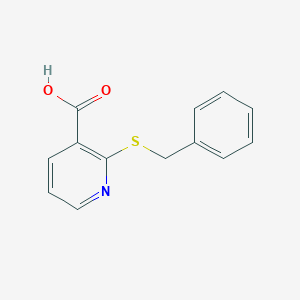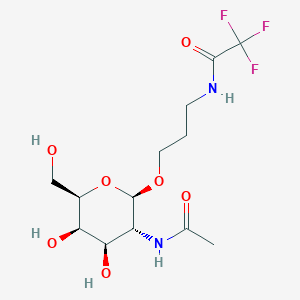![molecular formula C17H14N4O B057442 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one CAS No. 117241-89-1](/img/structure/B57442.png)
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one, also known as DPI, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
Mécanisme D'action
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents the activation of the catalytic domain. This, in turn, prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that are regulated by PKC.
Effets Biochimiques Et Physiologiques
The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several biochemical and physiological effects. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one for lab experiments is its potent inhibitory effects on PKC. This makes it a valuable tool for studying PKC signaling pathways and the development of new therapeutic agents. However, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one also has some limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Orientations Futures
There are several potential future directions for research on 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. One area of interest is the development of new PKC inhibitors that are more selective and have fewer off-target effects than 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. Another area of interest is the development of new therapeutic agents that target PKC signaling pathways for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, there is potential for the development of new methods for the delivery of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the condensation of 2-acetylpyridine with 2-methyl-3,4-dihydroisoquinoline in the presence of a base catalyst to form the intermediate compound, 2-(2-methyl-3,4-dihydroisoquinolin-1-yl)pyridine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst to form 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one.
Applications De Recherche Scientifique
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been extensively studied in the field of biochemistry and pharmacology due to its potent inhibitory effects on PKC. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
Propriétés
Numéro CAS |
117241-89-1 |
|---|---|
Nom du produit |
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
Formule moléculaire |
C17H14N4O |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
7,8-dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C17H14N4O/c1-9-10(2)19-17(22)13-8-15-14(7-12(9)13)20-16(21-15)11-3-5-18-6-4-11/h3-8H,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
ICSCSINEYTWKFB-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
SMILES canonique |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
Synonymes |
5H-Imidazo[4,5-g]isoquinolin-5-one, 1,6-dihydro-7,8-dimethyl-2-(4-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



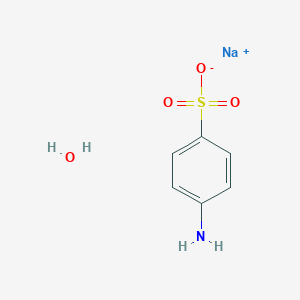
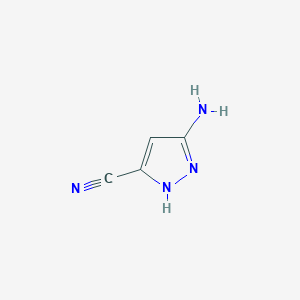

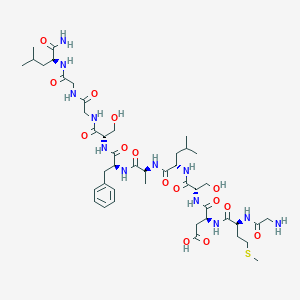
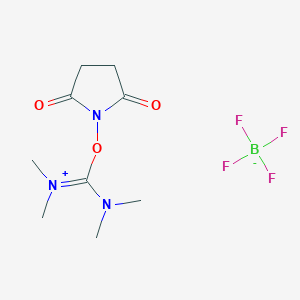
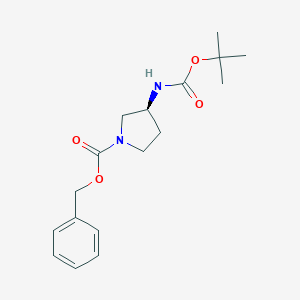
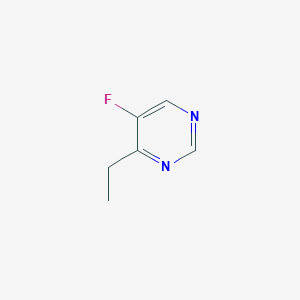
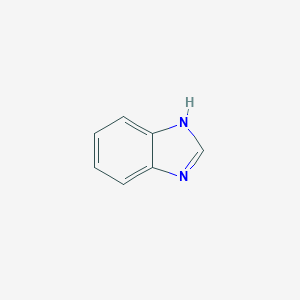
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
